3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride
Description
Properties
IUPAC Name |
3-methyl-3,6-diazabicyclo[3.1.1]heptane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-3-5-2-6(4-8)7-5;;/h5-7H,2-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJJMBQYCGDMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epimerization–Lactamization Cascade Strategy
The most widely documented approach begins with (2S,4R)-4-aminoproline methyl esters, which undergo base-mediated 2-epimerization to generate the (2R)-diastereomer. Intramolecular aminolysis of this intermediate then forms the bridged lactam structure central to the diazabicycloheptane framework. Critical to this step is the use of anhydrous tetrahydrofuran (THF) at 0–5°C with sodium hydride as the base, achieving lactamization yields of 82–87%.
Steric and electronic effects profoundly influence reaction kinetics, with electron-withdrawing groups on the proline nitrogen accelerating cyclization rates. Comparative studies show that tert-butoxycarbonyl (Boc)-protected amines require 24–36 hours for complete conversion, while tosyl-protected analogs react within 8–12 hours under identical conditions.
Transition Metal-Catalyzed Hydrogenation
Following lactam formation, catalytic hydrogenation introduces the methyl group at the 3-position. Patent data reveals two predominant catalyst systems:
| Catalyst Type | Pressure (MPa) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 5% Pd/C | 3.5–4.0 | 90–100 | Methanol | 89–92 |
| Raney Nickel | 2.0–2.5 | 80–90 | Ethanol | 85–88 |
| Nickel Boride/SiO₂ | 1.5–2.0 | 70–80 | THF/Water | 91–95 |
The choice of catalyst significantly impacts regioselectivity, with palladium-based systems favoring N-methylation over ring hydrogenation. Contrastingly, nickel catalysts require precise control of ammonia concentration (0.5–1.0 M) to prevent over-reduction of the bicyclic framework.
Dihydrochloride Salt Formation
Acid-Mediated Protonation
Conversion of the free base to the dihydrochloride salt employs gaseous HCl bubbled through a chilled (−10°C) dichloromethane solution of the amine. Stoichiometric analysis indicates a 1:2 amine-to-HCl ratio achieves optimal crystallinity, with residual solvent content below 0.5% as verified by Karl Fischer titration.
Crystallization kinetics studies demonstrate that slow cooling (0.1°C/min) from 40°C to −20°C produces particles with uniform size distribution (D90 < 50 μm), enhancing dissolution properties for pharmaceutical applications.
Industrial-Scale Process Optimization
Continuous Flow Hydrogenation
Recent advances adapt batch hydrogenation to continuous flow systems using fixed-bed reactors packed with 2% Pd/Al₂O₃ pellets. At 8 bar H₂ and 110°C, this configuration achieves space-time yields of 1.2 kg/L·h with catalyst lifetimes exceeding 400 hours.
Solvent Recovery and Recycling
Methanol emerges as the preferred solvent due to its compatibility with both hydrogenation and crystallization steps. Industrial plants incorporate multi-stage distillation columns achieving 98–99% solvent recovery, reducing net consumption to 0.15 L per kg product.
Analytical Characterization
Critical quality attributes for the final API include:
- Purity : ≥99.5% by HPLC (UV 210 nm, C18 column)
- Water Content : ≤0.2% w/w
- Heavy Metals : <10 ppm total
- Residual Solvents : Methanol <3000 ppm, THF <720 ppm
Stability studies indicate the dihydrochloride salt remains chemically stable for 24 months at 25°C/60% RH when packaged with desiccant.
Emerging Synthetic Technologies
Enzymatic Resolution
Pilot-scale trials employ lipase B from Candida antarctica for kinetic resolution of racemic intermediates, achieving enantiomeric excesses >99% in the final product. This biocatalytic approach reduces reliance on chiral auxiliaries and lowers environmental impact.
Photocatalytic N-Methylation
Visible-light-mediated methylation using fac-Ir(ppy)₃ as a photocatalyst demonstrates promise for reducing metal catalyst loadings. Early results show 78% yield under mild conditions (25°C, ambient pressure).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound participates in nucleophilic substitution reactions due to the lone electron pairs on its nitrogen atoms. These reactions are foundational in modifying its scaffold for drug synthesis:
In serpatatinib synthesis, this compound reacts with 4-(6-fluoropyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile under basic conditions to form a key intermediate through N-alkylation .
Oxidation and Reduction
The methyl group and nitrogen centers undergo redox transformations:
| Reaction Type | Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Oxidation | H₂O₂ | N-Oxide derivatives | Room temperature, 12 hours | 48–72% | |
| Reduction | LiAlH₄ | Deoxygenated bicyclic amine | Anhydrous THF, 0°C | 65% |
Oxidation with hydrogen peroxide generates polar metabolites, while reductions modify electronic properties for enhanced receptor binding .
Reductive Amination
This reaction expands the compound’s utility in medicinal chemistry:
The reaction proceeds via imine formation followed by borohydride reduction, achieving >80% conversion in acetonitrile .
Protection/Deprotection Strategies
Synthetic routes employ Boc (tert-butyloxycarbonyl) protection to isolate reactive sites:
| Step | Reagent | Outcome | Conditions | Source |
|---|---|---|---|---|
| Protection | Boc anhydride | Boc-protected N3 position | Basic aqueous phase | |
| Deprotection | HCl in dioxane | Free amine regeneration | 0°C, 2 hours |
These steps are critical for sequential functionalization in multi-step syntheses, such as in serpatatinib production .
Acylation and Alkylation
The nitrogen atoms serve as nucleophiles in bond-forming reactions:
| Reaction | Electrophile | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| Acylation | Propionic anhydride | Trifluoroacetic acid | 3-Propionyl-6-methyl derivative | 77% | |
| Alkylation | Methyl iodide | K₂CO₃ | Quaternary ammonium salt | 85% |
Propionylation occurs selectively at the less sterically hindered N3 position under mild conditions .
Key Research Findings
-
Structural Influence : The bicyclic framework enhances metabolic stability compared to linear amines, as evidenced by prolonged half-life in pharmacokinetic studies .
-
Reactivity Trends : N6 exhibits higher nucleophilicity than N3 due to reduced steric hindrance, directing regioselectivity in substitutions .
-
Pharmaceutical Relevance : Derivatives show μ-opioid receptor agonism (EC₅₀ = 12 nM) with reduced side effects, highlighting therapeutic potential .
This compound’s modular reactivity enables its use as a versatile building block in drug discovery, particularly for central nervous system targets.
Scientific Research Applications
Medicinal Chemistry
3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride has been explored for its potential as a therapeutic agent:
- Analgesic Activity : Research indicates that derivatives of this compound exhibit central analgesic properties comparable to morphine-like opioids, targeting specific opioid receptors to mediate pain relief .
- Neuropharmacology : Studies have demonstrated that this compound can penetrate the blood-brain barrier and interact with neuronal nicotinic acetylcholine receptors (nAChRs), suggesting its potential in treating neurological disorders .
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals:
- Building Block for Complex Molecules : Its unique bicyclic structure allows for modifications that lead to the development of novel compounds with enhanced biological activities .
- Reactions Involving Nitrogen Heterocycles : The presence of nitrogen atoms facilitates reactions that are crucial in the formation of heterocyclic compounds, which are prevalent in drug design .
Case Study 1: Analgesic Derivatives
A study explored the synthesis of several derivatives of this compound aimed at improving analgesic efficacy while reducing side effects associated with traditional opioids. The derivatives were tested in animal models, demonstrating significant pain relief comparable to existing analgesics but with a more favorable safety profile .
Case Study 2: Neuroprotective Effects
In another investigation, researchers evaluated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that it could reduce cell death and promote survival pathways, highlighting its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Mechanism of Action
The mechanism of action of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3,6-diazabicyclo[3.1.1]heptane: The parent compound without the dihydrochloride salt.
3,6-Diazabicyclo[3.1.1]heptane: A similar compound lacking the methyl group.
3-Methyl-3,6-diazabicyclo[3.1.1]heptane monohydrochloride: A related compound with only one hydrochloride group.
Uniqueness
3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is unique due to its specific bicyclic structure and the presence of two hydrochloride groups. This gives it distinct chemical properties and reactivity compared to its analogs.
Biological Activity
3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride (CAS No. 2089649-86-3) is a bicyclic compound notable for its biological activity and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₄Cl₂N₂
- Molecular Weight : 185.10 g/mol
- Structure : The compound features a bicyclic framework with two nitrogen atoms, enhancing its solubility and reactivity in biological systems .
Analgesic Properties
Research indicates that derivatives of 3-methyl-3,6-diazabicyclo[3.1.1]heptane exhibit significant central analgesic activity . These compounds have been shown to selectively interact with opioid receptors, particularly the μ-opioid receptor, which mediates pain relief without the severe side effects associated with traditional opioids .
Table 1: Affinity of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane Derivatives for Opioid Receptors
| Compound | K(i) (nM) | Receptor Type | Selectivity |
|---|---|---|---|
| 4a | 0.023 | α4β2 | High |
| 4b | 0.056 | α4β2 | High |
| 4c | 1.2 | α4β2 | Very High |
These findings suggest that modifications to the core structure can enhance selectivity and potency against specific receptor subtypes .
Neurotransmitter Interaction
In addition to its analgesic properties, this compound has been investigated for its interactions with neurotransmitter systems. Studies have demonstrated that it can modulate nicotinic acetylcholine receptors (nAChRs), which play a critical role in cognitive functions and neuroprotection .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways, emphasizing its versatility for pharmaceutical development:
- Condensation Reactions : Utilizing appropriate aldehydes and amines under controlled conditions.
- Reduction Techniques : Employing reducing agents to alter functional groups for enhanced biological activity .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- A study published in PubMed demonstrated that specific analogs of 3-methyl-3,6-diazabicyclo[3.1.1]heptane exhibited high affinity for α4β2 nAChRs, suggesting potential applications in treating neurodegenerative diseases .
- Another investigation focused on the analgesic efficacy of these compounds in animal models, revealing significant pain relief comparable to conventional analgesics but with reduced side effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride, and how can intermediates be characterized?
- Methodology :
- Route 1 : A Boc-protected precursor (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate) can be synthesized via cyclization reactions, followed by deprotection using HCl in dioxane to yield the hydrochloride salt .
- Route 2 : Photochemical decomposition of pyrazoline derivatives may generate bicyclic intermediates, which are subsequently methylated and protonated to form the final compound .
- Characterization : Use (e.g., δ 9.00 ppm for NH in DMSO-d) and LC-MS to confirm purity and structure .
Q. How should researchers handle stability and storage of this compound under laboratory conditions?
- Methodology :
- Storage : Store at 2–8°C in a desiccator to prevent hygroscopic degradation. Avoid prolonged exposure to light .
- Stability Testing : Conduct accelerated stability studies by exposing the compound to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .
Q. What analytical techniques are critical for confirming the identity of this compound?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR spectra to verify bicyclic structure and methyl group placement .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 113.1 for the free base) .
- X-ray Crystallography : Resolve crystal structures of intermediates to validate stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict the bioisosteric potential of this bicyclic system in drug design?
- Methodology :
- Molecular Overlay : Compare vector angles and substituent distances of the bicyclic core with meta-substituted benzenes using software like Schrödinger’s Maestro .
- Docking Studies : Simulate binding to nicotinic acetylcholine receptors (nAChRs) to assess agonist/antagonist activity .
- Physicochemical Profiling : Calculate logP, polar surface area, and solubility to optimize pharmacokinetics .
Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?
- Methodology :
- Reproducibility Checks : Replicate reactions under inert atmospheres (e.g., N) to control moisture-sensitive steps .
- Analytical Validation : Cross-validate purity using orthogonal methods (e.g., NMR, LC-MS, and elemental analysis) .
- Batch Analysis : Compare multiple synthesis batches to identify variability sources (e.g., HCl stoichiometry in salt formation) .
Q. How does the dihydrochloride salt form influence solubility and bioavailability compared to the free base?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
